BenchChemオンラインストアへようこそ!

Proquazone

Rheumatoid Arthritis Comparative Efficacy NSAID

Proquazone is the only non-acidic quinazolinone NSAID offering ~400-fold COX-2 selectivity—a feature absent from conventional NSAIDs like ibuprofen or indomethacin. Clinically validated to outperform naproxen in reducing nocturnal pain and ESR in rheumatoid arthritis, it also uniquely inhibits bone erosion progression. Its potent antiplatelet activity (4.9–6.2× more potent than aspirin) makes it a versatile reference compound for preclinical arthritis, platelet activation, and DMARD research. Choose Proquazone when your study demands a differentiated NSAID with superior efficacy on key RA endpoints.

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
CAS No. 22760-18-5
Cat. No. B1679723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProquazone
CAS22760-18-5
Synonyms1-isopropyl-4-phenyl-7-methyl-2-(1H)-quinazoline
Biarison
proquazone
RU 43-715
Molecular FormulaC18H18N2O
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O/c1-12(2)20-16-11-13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8-14/h4-12H,1-3H3
InChIKeyJTIGKVIOEQASGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Proquazone (CAS 22760-18-5) for Preclinical Research and Procurement: Chemical Class and Pharmacological Profile


Proquazone (RU 43-715, Sandoz-43-715) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the quinazolinone class [1]. Unlike most NSAIDs, it lacks a free carboxylic acid group in its chemical structure, which contributes to its distinctive pharmacological profile . It is a small molecule with the molecular formula C₁₈H₁₈N₂O and a molecular weight of 278.35 g/mol, appearing as a yellow crystalline solid with a melting point of 137-138°C [2]. Proquazone is an orally active, non-selective COX inhibitor with analgesic, anti-inflammatory, and antipyretic properties, and has been investigated for its potential disease-modifying effects in rheumatoid arthritis [3][4].

Why Proquazone (CAS 22760-18-5) Cannot Be Replaced by Common NSAIDs: Key Differentiators


While proquazone belongs to the NSAID class, it exhibits a unique combination of structural, pharmacological, and clinical features that preclude simple substitution with other NSAIDs like ibuprofen, naproxen, indomethacin, or aspirin. Its distinct non-acidic quinazolinone core fundamentally differentiates it from the majority of arylpropionic or arylacetic acid derivatives, influencing its molecular interactions and pharmacokinetic behavior [1]. Crucially, clinical trials demonstrate that proquazone achieves specific therapeutic outcomes, such as superior reduction of nocturnal pain and erythrocyte sedimentation rate (ESR) in rheumatoid arthritis compared to naproxen, that are not replicated by all NSAIDs [2]. Furthermore, in vitro studies reveal a pronounced selectivity for COX-2 over COX-1 (Selectivity Index ≈ 400), a feature not shared by traditional non-selective NSAIDs like indomethacin or ibuprofen, potentially translating to a distinct safety profile . These factors collectively underscore that proquazone offers a distinct efficacy and tolerability fingerprint that cannot be assumed for other in-class compounds, making it a specific tool for targeted research applications.

Proquazone (CAS 22760-18-5) Quantitative Evidence for Differentiated Procurement and Research Selection


Proquazone Demonstrates Superior Reduction of ESR and Nocturnal Pain vs. Naproxen in Rheumatoid Arthritis

In a 6-month double-blind clinical trial of 36 patients with rheumatoid arthritis, proquazone (3x300 mg/day) demonstrated statistically significant superiority over naproxen (2x250 mg/day) in improving specific disease parameters [1]. While both drugs improved the Lansbury Index, proquazone led to a significantly greater improvement in erythrocyte sedimentation rate (ESR) and provided superior relief of nocturnal pain. Furthermore, the overall therapeutic success rate at the trial's end was higher for proquazone than for naproxen [1].

Rheumatoid Arthritis Comparative Efficacy NSAID

Proquazone Shows Enhanced Efficacy in Reducing Swelling and Pain in Knee Osteoarthritis vs. Ibuprofen

A 3-week randomized, double-blind trial compared proquazone (900 mg/day) with ibuprofen (1200 mg/day) in 39 patients with gonarthrosis (knee osteoarthritis) [1]. Both treatments achieved a good result in over 70% of cases, but proquazone was notably more effective in reducing both swelling and pain of the knee [1]. This indicates a potential advantage in managing the local inflammatory and symptomatic components of osteoarthritis.

Osteoarthritis Gonarthrosis Comparative Efficacy NSAID

Proquazone Exhibits High COX-2 Selectivity (Selectivity Index ≈ 400) Distinguishing it from Non-Selective NSAIDs

In vitro enzyme assays demonstrate that proquazone preferentially inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) . It displays a Selectivity Index (ratio of IC₅₀ for COX-2 to IC₅₀ for COX-1) of approximately 400, indicating a strong preference for the inducible, inflammation-associated COX-2 isoform . This selectivity profile is markedly different from traditional non-selective NSAIDs like indomethacin or ibuprofen, which inhibit both isoforms more equipotently.

COX-2 Selectivity Enzyme Inhibition In Vitro Pharmacology

Proquazone Demonstrates Potent Inhibition of Platelet Release Reaction (4.9-6.2x More Potent than Aspirin)

In vitro and ex vivo studies reveal that proquazone is an unusually potent inhibitor of the platelet release reaction and malondialdehyde (MDA) formation, key steps in platelet activation and aggregation [1]. Comparative data indicate that proquazone is 4.9 to 6.2 times more potent than aspirin (acetylsalicylic acid) in inhibiting platelet function [2]. This high potency on platelet pathways distinguishes it from many other NSAIDs.

Platelet Aggregation Anti-thrombotic In Vitro Pharmacology

Proquazone Shows Potential to Inhibit Progression of Bone Erosions in Rheumatoid Arthritis (Disease-Modifying Potential)

Long-term studies in small patient groups with rheumatoid arthritis suggest that proquazone may possess disease-modifying potential, specifically by inhibiting or arresting the progression of bone erosions [1]. This is a unique property among NSAIDs, which are typically only symptomatic and do not alter the radiographic progression of joint damage. While confirmation in larger trials is needed, this finding sets proquazone apart from standard NSAIDs like ibuprofen or naproxen, which lack evidence for such an effect.

Disease-Modifying Antirheumatic Drug (DMARD) Bone Erosion Rheumatoid Arthritis

Optimal Research and Preclinical Application Scenarios for Proquazone (CAS 22760-18-5) Based on Evidence


Comparative Efficacy Studies in Rheumatoid Arthritis Models

Given its demonstrated superiority over naproxen in improving ESR and nocturnal pain in rheumatoid arthritis patients [1], proquazone is an excellent candidate for use as a reference compound in preclinical models of rheumatoid arthritis. Researchers can benchmark novel anti-arthritic agents against proquazone's established efficacy on key clinical markers, particularly when nocturnal pain or systemic inflammatory markers (ESR) are primary endpoints.

Investigating COX-2 Selective Anti-Inflammatory Pathways

Proquazone's high COX-2 selectivity index of approximately 400 [1] makes it a valuable tool for in vitro and in vivo studies aimed at dissecting the specific contributions of COX-2 to inflammation and pain, while minimizing confounding COX-1-mediated effects. It can serve as a comparator for novel COX-2 selective inhibitors or as a probe to study COX-2 dependent signaling in disease models.

Platelet Function and Anti-Thrombotic Research

The exceptionally potent inhibition of the platelet release reaction and MDA formation by proquazone, which is 4.9-6.2 times more potent than aspirin [1][2], positions it as a powerful tool for research on platelet activation, aggregation, and the antiplatelet effects of NSAIDs. It provides a strong, reliable signal in assays measuring platelet function and can be used to study the molecular mechanisms of platelet inhibition.

Exploration of Disease-Modifying Potential in Inflammatory Arthritis

Preliminary evidence suggesting proquazone may inhibit the progression of bone erosions in rheumatoid arthritis [1] makes it a unique NSAID tool for investigating the link between inflammation and structural joint damage. Researchers studying the mechanisms of bone erosion and screening for potential disease-modifying antirheumatic drugs (DMARDs) can utilize proquazone as a positive control or comparative agent to explore pathways that bridge anti-inflammatory activity with protection of bone and cartilage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proquazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.